molecular formula C12H13FN2O B12824264 5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one

5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one

Cat. No.: B12824264
M. Wt: 220.24 g/mol
InChI Key: NSFDGBXWNRIILW-UHFFFAOYSA-N
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Description

5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one is a synthetic organic compound belonging to the imidazole family This compound is characterized by its unique structure, which includes an ethyl group, a fluorophenyl group, and a methyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone, ethylamine, and methyl isocyanide.

    Formation of Intermediate: The initial step involves the reaction of 4-fluoroacetophenone with ethylamine to form an intermediate imine.

    Cyclization: The intermediate imine undergoes cyclization with methyl isocyanide under acidic or basic conditions to form the imidazole ring.

    Final Product: The final step involves purification and isolation of the desired product, this compound, using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-5-(4-fluorophenyl)-2-methyl-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Properties

Molecular Formula

C12H13FN2O

Molecular Weight

220.24 g/mol

IUPAC Name

4-ethyl-4-(4-fluorophenyl)-2-methyl-1H-imidazol-5-one

InChI

InChI=1S/C12H13FN2O/c1-3-12(11(16)14-8(2)15-12)9-4-6-10(13)7-5-9/h4-7H,3H2,1-2H3,(H,14,15,16)

InChI Key

NSFDGBXWNRIILW-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=N1)C)C2=CC=C(C=C2)F

Origin of Product

United States

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